molecular formula C14H11N3OS B4890302 N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B4890302
M. Wt: 269.32 g/mol
InChI Key: AOUGTZPJKUVPDG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 5-methyl-1,3-benzothiazole-2-amine with pyridine-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent . The reaction is carried out under mild conditions to obtain high yields of the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with receptors in the nervous system, providing neuroprotective benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine-3-carboxamide group enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability .

Properties

IUPAC Name

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-4-5-12-11(7-9)16-14(19-12)17-13(18)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUGTZPJKUVPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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